molecular formula C20H20FNO2 B2785722 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide CAS No. 2034380-31-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2785722
CAS No.: 2034380-31-7
M. Wt: 325.383
InChI Key: ZFZIGYFEWOFYLH-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions.

    Formation of the Propanamide Linkage: The final step involves the formation of the amide bond through condensation reactions between amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are often chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzofuran and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid and 2-fluorophenylpropan-2-one.

    Reduction: Formation of N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-fluorophenyl)propanamine.

    Substitution: Formation of various substituted benzofuran and fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzofuran-2-yl)ethyl)-3-(2-fluorophenyl)propanamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)-3-(4-fluorophenyl)propanamide
  • N-(1-(benzofuran-2-yl)propan-2-yl)-3-(2-chlorophenyl)propanamide

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both benzofuran and fluorophenyl groups can enhance its potential interactions with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO2/c1-14(12-17-13-16-7-3-5-9-19(16)24-17)22-20(23)11-10-15-6-2-4-8-18(15)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZIGYFEWOFYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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